molecular formula C7H12O4 B1595714 Diethyl 2-(2-phenylhydrazono)malonate CAS No. 6134-59-4

Diethyl 2-(2-phenylhydrazono)malonate

Cat. No.: B1595714
CAS No.: 6134-59-4
M. Wt: 160.17 g/mol
InChI Key: IYXGSMUGOJNHAZ-UHFFFAOYSA-N
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Description

Diethyl 2-(2-phenylhydrazono)malonate is an organic compound with the molecular formula C13H16N2O4. It is a derivative of malonic ester and contains a phenylhydrazone group. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(2-phenylhydrazono)malonate can be synthesized through the reaction of diethyl malonate with phenylhydrazine. The reaction typically involves the following steps:

    Formation of Enolate: Diethyl malonate is deprotonated using a base such as sodium ethoxide to form the enolate ion.

    Reaction with Phenylhydrazine: The enolate ion reacts with phenylhydrazine to form the hydrazone derivative.

The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-phenylhydrazono)malonate undergoes several types of chemical reactions, including:

    Substitution Reactions: The hydrazone group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Acids: Hydrochloric acid, sulfuric acid

Major Products Formed

    Substitution: Formation of substituted hydrazones

    Oxidation: Formation of corresponding ketones or carboxylic acids

    Reduction: Formation of hydrazines or amines

    Hydrolysis: Formation of diethyl malonate and phenylhydrazine

Scientific Research Applications

Diethyl 2-(2-phenylhydrazono)malonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-(2-phenylhydrazono)malonate involves its reactivity as a hydrazone derivative. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its ability to form stable intermediates and transition states during chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A precursor in the synthesis of diethyl 2-(2-phenylhydrazono)malonate.

    Phenylhydrazine: Reacts with diethyl malonate to form the hydrazone derivative.

    Ethyl acetoacetate: Another 1,3-dicarbonyl compound used in similar synthetic applications.

Uniqueness

This compound is unique due to the presence of both ester and hydrazone functional groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research.

Properties

IUPAC Name

diethyl propanedioate
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InChI

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3
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InChI Key

IYXGSMUGOJNHAZ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(=O)OCC
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Molecular Formula

C7H12O4
Record name DIETHYLMALONATE
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DSSTOX Substance ID

DTXSID7021863
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Molecular Weight

160.17 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour
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Boiling Point

200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C
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Flash Point

200 °F (93 °C) (open cup), 85 °C c.c.
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Solubility

In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol)
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Density

1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056
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Vapor Density

5.52 (Air = 1), Relative vapor density (air = 1): 5.52
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Vapor Pressure

0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36
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Impurities

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc.
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Color/Form

Colorless liquid, Clear, colorless liquid

CAS No.

105-53-3
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Melting Point

-50 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 2-(2-phenylhydrazono)malonate
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Diethyl 2-(2-phenylhydrazono)malonate
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Diethyl 2-(2-phenylhydrazono)malonate
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Diethyl 2-(2-phenylhydrazono)malonate
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Diethyl 2-(2-phenylhydrazono)malonate
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Diethyl 2-(2-phenylhydrazono)malonate

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